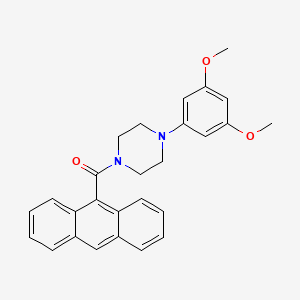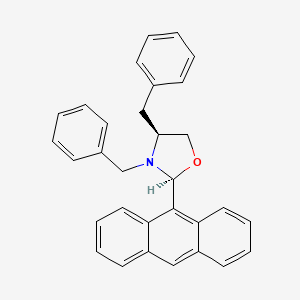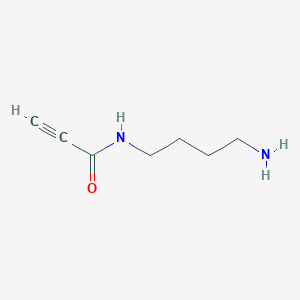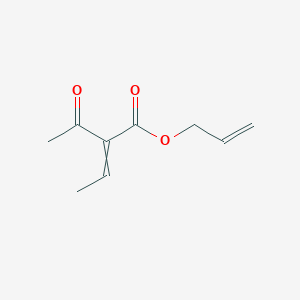
Prop-2-en-1-yl 2-acetylbut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-en-1-yl 2-acetylbut-2-enoate is an organic compound with significant interest in various fields of chemistry and industry. This compound is known for its unique structure, which includes both an allyl group and an acetyl group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl 2-acetylbut-2-enoate can be synthesized through a base-catalyzed Claisen-Schmidt condensation reaction. This involves the reaction of an allyl alcohol with an acetylacetone in the presence of a base such as sodium hydroxide in an aqueous ethanol solution . The reaction typically requires controlled temperatures and specific reaction times to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-en-1-yl 2-acetylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or aldehydes under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the allyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, alkanes, and various substituted derivatives, depending on the reagents and conditions used .
Applications De Recherche Scientifique
Prop-2-en-1-yl 2-acetylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism by which Prop-2-en-1-yl 2-acetylbut-2-enoate exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in oxidation reactions, it may form reactive intermediates that can further react to form stable products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prop-2-en-1-one: Similar in structure but lacks the acetyl group.
Isopropenyl acetate: An acetate ester of the enol tautomer of acetone, used in similar synthetic applications.
N-(Prop-2-en-1-yl)-2-(pyrid-2-ylmethylidene)hydrazinecarboselenoamide: A compound with similar allyl functionality but different applications.
Uniqueness
Prop-2-en-1-yl 2-acetylbut-2-enoate is unique due to its combination of an allyl group and an acetyl group, which provides versatility in various chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
918150-67-1 |
|---|---|
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
prop-2-enyl 2-acetylbut-2-enoate |
InChI |
InChI=1S/C9H12O3/c1-4-6-12-9(11)8(5-2)7(3)10/h4-5H,1,6H2,2-3H3 |
Clé InChI |
PCJHHFVNOJKKGZ-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C(=O)C)C(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Piperidinecarboxylic acid, 1-[(3-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-](/img/structure/B12608230.png)
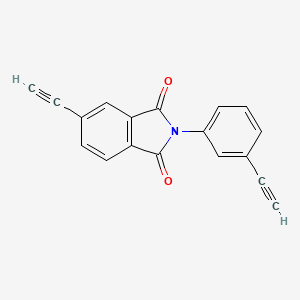
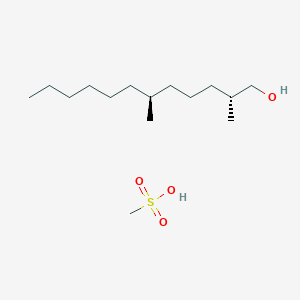
![[(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane)](/img/structure/B12608260.png)
![3-[2-(Methanesulfonyl)ethenyl]quinoline](/img/structure/B12608261.png)
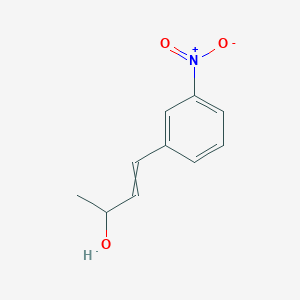
![6,7,16,17,26,27-hexafluoro-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene](/img/structure/B12608265.png)

![2-Methyl-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one](/img/structure/B12608273.png)
![[4-(4-Fluorobenzoyl)-2,3-diphenylphenyl]-(4-fluorophenyl)methanone](/img/structure/B12608280.png)
